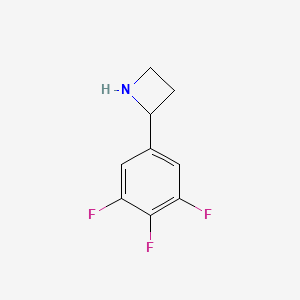
2-(3,4,5-Trifluorophenyl)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4,5-Trifluorophenyl)azetidine is an organic compound with the molecular formula C9H8F3N It features a four-membered azetidine ring substituted with a trifluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)azetidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3,4,5-trifluorobenzylamine with an epoxide under basic conditions to form the azetidine ring. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 2-(3,4,5-Triflu
生物活性
2-(3,4,5-Trifluorophenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by its four-membered azetidine ring and a trifluorophenyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment. The incorporation of fluorine atoms into organic molecules is known to enhance their pharmacological properties, making this compound a subject of ongoing research.
- Molecular Formula : C_9H_8F_3N
- Molecular Weight : 223.62 g/mol
- Structure : The trifluorophenyl group significantly influences the compound's reactivity and biological activity.
Research indicates that the trifluorophenyl group enhances the compound's binding affinity to various biological targets, including enzymes and receptors. This interaction can modulate several biochemical pathways, potentially leading to therapeutic effects against diseases such as cancer and viral infections .
Anticancer Activity
Studies have shown that azetidine derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. Notably, derivatives containing azetidine rings have demonstrated cytotoxic effects by inhibiting tubulin polymerization and inducing apoptosis in cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | TBD | Tubulin inhibition |
| 1,4-Diaryl-2-azetidinones | MCF-7 | Nanomolar range | Apoptosis induction |
| Combretastatin A-4 analogs | HCT-116 | 0.63 - 0.85 | Tubulin polymerization inhibition |
Antiviral Activity
The antiviral potential of azetidine derivatives has also been explored. For example:
- Activity Against Viruses : Certain azetidinone derivatives have shown moderate inhibitory activity against viruses such as human coronavirus (229E) and influenza A virus H1N1. The structure of these compounds suggests that modifications like the trifluorophenyl group could enhance their efficacy against viral replication .
Case Studies
- Antiviral Efficacy : A study on azetidinone derivatives indicated that specific stereoisomers demonstrated significant antiviral activity with EC50 values ranging from 8.3 µM to 45 µM against various viruses, highlighting the potential of azetidine-containing compounds in antiviral therapy .
- Cytotoxicity in Cancer Models : In a comparative study involving multiple azetidinone derivatives, compounds were evaluated for their cytotoxic effects on human breast carcinoma cell lines. The results showed that fluorinated analogs exhibited enhanced anticancer activity compared to their non-fluorinated counterparts .
属性
IUPAC Name |
2-(3,4,5-trifluorophenyl)azetidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N/c10-6-3-5(8-1-2-13-8)4-7(11)9(6)12/h3-4,8,13H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIOVVXSOUWYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C2=CC(=C(C(=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














